molecular formula C10H11Cl2N3OS B7787922 1-[(Z)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-methylthiourea

1-[(Z)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-methylthiourea

Cat. No.: B7787922
M. Wt: 292.18 g/mol
InChI Key: BDGOUCVQKISTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Z)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-methylthiourea is a synthetic organic compound characterized by its unique chemical structure. This compound contains a thiourea moiety, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the 2,6-dichlorophenyl group and the methoxyimino functionality contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-methylthiourea typically involves the reaction of 2,6-dichlorobenzaldehyde with methoxyamine hydrochloride to form the corresponding methoxyimino derivative. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the compound. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-[(Z)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-methylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Z)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-methylthiourea involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include inhibition of key enzymes in metabolic processes or disruption of cellular signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-methylthiourea
  • 1-[(Z)-{[(2,6-difluorophenyl)methoxy]imino}methyl]-3-methylthiourea
  • 1-[(Z)-{[(2,6-dichlorophenyl)ethoxy]imino}methyl]-3-methylthiourea

Uniqueness

1-[(Z)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-methylthiourea is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3OS/c1-13-10(17)14-6-15-16-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGOUCVQKISTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N=CNOCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.